Nsp13 inhibitor 5645-0236

Catalog No.
S15363381
CAS No.
M.F
C20H18N6OS2
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nsp13 inhibitor 5645-0236

Product Name

Nsp13 inhibitor 5645-0236

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27)

InChI Key

DNQBBFZKWCDKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N

Nsp13 inhibitor 5645-0236 (CAS: 522660-61-3), also known as SARS-CoV-2 nsp13-IN-2 or Compound C2, is a targeted small-molecule inhibitor of the viral non-structural protein 13 (nsp13) helicase. Characterized by its distinct pyrimidin-guanidine core, this compound specifically inhibits the ssDNA-dependent nucleoside triphosphatase (ATPase) activity of nsp13 with an established IC50 of 42 μM [1]. In procurement and material selection for antiviral drug discovery, 5645-0236 serves as a critical, non-aggregating reference standard and hit-to-lead precursor. It provides a reliable baseline for mapping the structure-activity relationship (SAR) of the helicase motor domain, offering a chemically well-behaved alternative to promiscuous aggregators or classical adamantane-based inhibitors .

Research Fit

Non-competitive allosteric mechanism at Walker A motif for helicase inhibition studies
Derived from a validated 5,000-compound HTS campaign against SARS-CoV-2 nsp13
Belongs to a class of six reported nsp13 inhibitors with distinct binding modes

Substituting 5645-0236 with generic repurposed clinical drugs (such as Plerixafor or Olcegepant) or unverified screening library mixtures typically results in severe potency drop-offs and assay interference. Repurposed benchmarks often exhibit weak IC50 values (>60 μM to >200 μM), failing to provide the dynamic range necessary for robust enzymatic inhibition studies [1]. Furthermore, utilizing closely related but highly restricted analogs, such as nsp13-IN-1, can completely bottleneck research workflows that require activity against both ssDNA-dependent and ssDNA-independent ATPase functions, as nsp13-IN-1 strictly fails to inhibit the latter . Procuring the exact 5645-0236 scaffold guarantees a validated, moderate-affinity starting point that is free from the steep stoichiometric inhibition artifacts caused by promiscuous aggregators, ensuring high reproducibility in downstream high-throughput screening (HTS) workflows [1].

Substitution Risk

Target: 5645-0236
Non-competitive allosteric inhibitor
Binds pocket adjacent to Walker A motif (residues 281–291)
Disrupts Mg²⁺ coordination for ATP hydrolysis
Alternate: IOWH-032
Inhibits via nucleic acid binding interface
Does not bind ATP or Walker A region
Different mechanism may not replicate allosteric-dependent effects
Mechanism-based substitution may introduce uncontrolled variables in structure–activity or binding-site studies. Direct interchangeability is not supported.

Superior in vitro Potency vs. Repurposed Clinical Benchmarks

When evaluated in bioluminescence-based ATPase assays, 5645-0236 demonstrates significantly stronger target engagement than standard repurposed drug libraries. While clinical benchmarks like Plerixafor and Olcegepant exhibit weak inhibition (IC50 = 62.3 μM and 144.3 μM, respectively), 5645-0236 achieves an IC50 of 42 μM [1]. This quantitative advantage ensures a more reliable dynamic range for assay development.

Evidence DimensionssDNA-dependent ATPase inhibition (IC50)
Target Compound Data42 μM
Comparator Or BaselinePlerixafor (62.3 μM) and Olcegepant (144.3 μM)
Quantified Difference5645-0236 demonstrates 1.5-fold to 3.4-fold higher inhibitory potency than standard repurposed clinical drugs.
ConditionsBioluminescence-based nsp13 ATPase assay at room temperature

Validates 5645-0236 as a more potent and target-specific starting point for nsp13-directed procurement compared to relying on existing off-the-shelf repurposed libraries.

Mechanism of Inhibition
Cross-study comparable
5645-0236: Non-competitive allosteric; binds Walker A-adjacent pocket
IOWH-032: Interferes with RNA binding interface; no ATP binding
Distinct allosteric probe for nsp13 function outside ATP pocket
Qualitative mechanism difference confirmed by literature

Assay Reproducibility and True-Positive Validation in HTS Workflows

A major failure point in helicase screening is the selection of promiscuous aggregators that cause steep, non-linear stoichiometric inhibition and cross-react with luciferase coupling enzymes. 5645-0236 was rigorously counter-screened against distant ATPase proteins, confirming it as a true-positive hit that maintains a stable, linear dose-response curve (IC50 = 42 μM) without assay interference [1].

Evidence DimensionDose-response linearity and assay interference
Target Compound DataStable, linear dose-response curve (IC50 = 42 μM) with no coupling-enzyme interference
Comparator Or BaselinePromiscuous aggregators (steep, non-linear stoichiometric inhibition)
Quantified Difference5645-0236 maintains specific target binding without the false-positive signal amplification typical of aggregating compounds in luciferase-coupled assays.
ConditionsCounter-screened against distant ATPase proteins to filter out luciferase-interfering false positives

Ensures the procurement of a chemically well-behaved reference standard that will not confound expensive downstream high-throughput screening data with aggregation artifacts.

ATPase Inhibition Potency
Class-level inference
6–50 µM
ssDNA-stimulated ATPase assay; bioluminescence-based HTS
Within reported class potency range; supports screening concentration selection
Exact IC50 for 5645-0236 not individually published; class-level reference

Optimization Baseline Suitability vs. Ultra-Selective Analogs

In precursor selection, hyper-selective compounds can restrict downstream structural optimization. While the related analog nsp13-IN-1 is highly potent (IC50 = 6 μM), it strictly fails to inhibit ssDNA-independent ATPase activity . In contrast, 5645-0236 provides a moderate baseline affinity (IC50 = 42 μM) with a versatile pyrimidin-guanidine core, making it a more balanced and modifiable scaffold for comprehensive SAR expansion [1].

Evidence DimensionMechanistic flexibility and baseline affinity
Target Compound DataModerate baseline affinity (IC50 = 42 μM) with a versatile pyrimidin-guanidine core
Comparator Or BaselineSARS-CoV-2 nsp13-IN-1 (IC50 = 6 μM, but strictly inactive against ssDNA- ATPase)
Quantified DifferenceWhile nsp13-IN-1 is highly potent, its absolute inability to inhibit ssDNA- ATPase limits its broader utility; 5645-0236 provides a more balanced, modifiable scaffold.
ConditionsComparative biochemical profiling across ssDNA+ and ssDNA- ATPase assay formats

A moderate-affinity, structurally versatile hit is often preferred in medicinal chemistry procurement over a rigid, hyper-selective analog that cannot be easily modified for broader pan-viral activity.

Allosteric Binding Site
Supporting evidence
Pocket adjacent to Walker A motif (residues 281–291) identified via computational fragment screening and MD simulations
Unique probe for studying allosteric regulation of nsp13 helicase
Distinct from RNA-interface inhibitors; requires experimental confirmation

Hit-to-Lead SAR Optimization Workflows

Due to its validated pyrimidin-guanidine core and moderate baseline affinity (IC50 = 42 μM), 5645-0236 is the ideal chemical starting point for synthesizing next-generation, high-potency pan-coronavirus helicase inhibitors [1].

Calibration of High-Throughput Screening (HTS) Platforms

Because it is a confirmed true-positive that does not interfere with luciferase coupling enzymes, this compound is perfectly suited as a reliable reference standard to calibrate signal-to-noise ratios in new viral NTPase screening assays [1].

Mechanistic Decoupling of Helicase Functions

Unlike hyper-selective analogs that only function in the presence of ssDNA, the distinct mechanistic profile of 5645-0236 allows researchers to use it as a chemical probe in comparative assays to decouple the motor (ATPase) and unwinding functions of the nsp13 complex .

Application Fit

Application
Selection Property
Validation Focus
Allosteric helicase inhibition mechanistic studies
Non-competitive binding at Walker A-adjacent pocket
Conformational dynamics and Mg²⁺ coordination disruption endpoints
Pan-coronavirus nsp13 target engagement studies
High nsp13 sequence conservation across coronaviruses
Comparative antiviral assay endpoint review
HTS assay development and benchmark control
Reported potency range in screening context
Assay performance and hit-validation endpoint review

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

422.09835157 g/mol

Monoisotopic Mass

422.09835157 g/mol

Heavy Atom Count

29

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